REACTION_SMILES
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[C:1]([OH:2])(=[O:3])[CH3:4].[C:5]([OH:6])(=[O:7])[CH3:8].[CH3:19][C:20]([CH2:21][C:22]([CH3:23])=[O:24])=[O:25].[ClH:27].[N+:9](=[O:10])([O-:11])[c:12]1[cH:13][cH:14][c:15]([CH:17]=[O:18])[o:16]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:26]>>[N+:9](=[O:10])([O-:11])[c:12]1[cH:13][cH:14][c:15]([CH:17]=[C:21]([C:20]([CH3:19])=[O:25])[C:22]([CH3:23])=[O:24])[o:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc([N+](=O)[O-])o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)C(=Cc1ccc([N+](=O)[O-])o1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |